Ethyl-N-alpha-lauroyl-L-arginate acetate

Food microbiology Active packaging Pathogen control

Researchers formulating low-acid or neutral-pH products face preservative failure with sorbate/benzoate. ELA acetate (CAS 92071-96-0) retains full antimicrobial activity across pH 3-7, delivering broad-spectrum control of Listeria, Salmonella, E. coli, yeast, and mold. • Active at pH 3-7 where sorbate/benzoate are inactive • MIC 8-32 µg/mL against foodborne pathogens and spoilage organisms • GRAS-designated, EU-approved food additive (E 243); metabolized to dietary lauric acid and arginine • Thermally stable for pre-retort incorporation; odorless/tasteless for active packaging

Molecular Formula C22H44N4O5
Molecular Weight 444.6 g/mol
CAS No. 92071-96-0
Cat. No. B12662532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-N-alpha-lauroyl-L-arginate acetate
CAS92071-96-0
Molecular FormulaC22H44N4O5
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.CC(=O)O
InChIInChI=1S/C20H40N4O3.C2H4O2/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;1-2(3)4/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H3,(H,3,4)/t17-;/m0./s1
InChIKeyXYXKDWVGRJVEAO-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Lauroyl Arginate Acetate: Cationic Surfactant Preservative


Ethyl-N-alpha-lauroyl-L-arginate acetate (CAS 92071-96-0) is the acetate salt of ethyl lauroyl arginate (LAE/ELA), a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol [1]. The compound is classified as a food additive (E 243 in the EU) and is authorized as a preservative in heat-treated meat products at a maximum concentration of 200 ppm, with GRAS status recognized by the FDA [1][2]. The acetate salt shares the identical LAE cation responsible for broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds; published antimicrobial efficacy data generated with the hydrochloride salt are directly translatable to the acetate form because the active cationic species is identical [1]. The acetate counterion offers a food-compatible, GRAS anion that may reduce hygroscopicity concerns relative to the hydrochloride in certain formulation and storage contexts [2].

Why LAE Acetate Outperforms Conventional Preservatives


Ethyl-N-alpha-lauroyl-L-arginate acetate occupies a distinct functional niche that cannot be replicated by in-class preservatives. Unlike potassium sorbate and sodium benzoate, whose antimicrobial activity collapses at neutral pH due to their acid-dependent mechanism (pKa 4.76 and 4.2, respectively), LAE retains full activity across pH 3–7, making it the only viable option for low-acid and neutral-pH food matrices [1]. Compared with nisin, a bacteriocin limited to Gram-positive bacteria and spore-formers, LAE provides genuine broad-spectrum coverage including Gram-negative pathogens such as E. coli, Salmonella, and Pseudomonas at MIC values of 8–100 μg/mL [2]. Against essential oil-based preservatives like oregano oil, LAE avoids the organoleptic interference (strong odor/taste) that restricts essential oils in delicately flavored products, while demonstrating superior or equivalent bactericidal potency [3]. The compound's rapid metabolic hydrolysis to natural dietary components—lauric acid and arginine—further distinguishes it from synthetic preservatives that accumulate as xenobiotic metabolites [4].

Quantitative Evidence Against Closest Comparators


Bactericidal Potency Advantage Over Oregano Essential Oil

In a direct head-to-head comparison within the same study, Ethyl Lauroyl Arginate HCl (LAE) demonstrated an MBC of 25 mg/L against two E. coli O157:H7 strains, whereas oregano essential oil (Origanum vulgare, OR) required 200–400 mg/L to achieve the same bactericidal endpoint. This represents an 8- to 16-fold potency advantage for LAE [1]. For both strains, the MBC values were identical to their respective MIC values, indicating a bactericidal (not merely bacteriostatic) mechanism at the MIC level for LAE [1].

Food microbiology Active packaging Pathogen control

Universal Spoilage Microflora Coverage vs. Nisin

In a direct comparative study using ten distinct environmental spoilage microflora mixes collected from household almond-based beverage spoilage events, LAE (tested at 0.1–5%) inhibited all ten target mixes (100%), whereas nisin (tested at 100–1250 μg/mL) inhibited only five out of ten (50%). Lysozyme (100–800 μg/mL) showed no inhibition against any mix, serving as a negative baseline [1]. This demonstrates that LAE's broad-spectrum activity encompasses Gram-negative spoilage organisms inherently resistant to nisin's Gram-positive-restricted spectrum.

Secondary shelf life Active packaging Spoilage microflora

pH-Independent Activity vs. Acid-Dependent Preservatives

LAE maintains full chemical stability and antimicrobial activity across the pH range 3–7, as documented in technical specifications and corroborated by independent supplier data [1]. In contrast, potassium sorbate (pKa 4.76) and sodium benzoate (pKa 4.2) require the undissociated acid form to penetrate microbial cell membranes, rendering them essentially inactive above pH 6.0 and pH 4.5, respectively [2]. At pH 7.0, sodium benzoate MBC exceeds 10,000 ppm against E. coli O157:H7, Salmonella enterica, and Listeria monocytogenes, dropping to 1,000 ppm only at pH 4.0 [2]. This pH-dependence fundamentally limits sorbates and benzoates to acidic formulations (pH <5), whereas LAE can be effectively deployed in low-acid and neutral-pH products such as cooked meats, dairy, and most cosmetic formulations without loss of preservative function [1].

Formulation compatibility Low-acid food preservation Neutral-pH cosmetics

Retained Activity After Thermal Processing

LAE solutions subjected to heat treatments of 90°C for 15 minutes and 120°C for 15 minutes showed no loss of antimicrobial activity; the MIC against tested bacteria remained unchanged at 23 μg/mL in both heated and unheated samples [1]. This thermal robustness exceeds that of nisin, a peptide bacteriocin that undergoes significant activity loss at temperatures above 100°C due to thermal degradation of its lanthionine ring structure [2]. The heat stability of LAE is attributed to its small-molecule surfactant structure, which lacks the complex tertiary structure susceptible to thermal denaturation that limits peptide-based preservatives [1].

Thermal processing Pasteurization Retort-stable preservatives

Metabolic Conversion to Dietary Components

A human volunteer pharmacokinetic study demonstrated that orally administered LAE is rapidly hydrolyzed: the ethyl ester and lauroyl amide bonds are cleaved to yield ethanol, lauric acid (a medium-chain fatty acid), and L-arginine (a proteinogenic amino acid), with >90% conversion to arginine achieved within 1 hour post-administration [1]. These metabolites enter endogenous metabolic pathways—arginine undergoes natural amino acid catabolism to urea and ornithine, while lauric acid enters β-oxidation [1]. In contrast, parabens (methylparaben, propylparaben) are metabolized to p-hydroxybenzoic acid, a xenobiotic that has been associated with endocrine disruption concerns, and sodium benzoate requires glycine conjugation for hippuric acid excretion, imposing a metabolic burden at high intake levels [2]. EFSA established an ADI of 0.5 mg/kg bw/day for LAE, while JECFA set an ADI of 0–4 mg/kg bw based on a NOAEL of 442 mg/kg bw/day from reproductive toxicity studies with a 100-fold safety factor [3].

Toxicokinetics Clean-label GRAS safety

High-Value Application Scenarios


Neutral-pH Ready-to-Eat Meat Preservation

Cooked meat products typically exhibit pH values of 5.8–6.5, a range where potassium sorbate (pKa 4.76) and sodium benzoate (pKa 4.2) are >90% in the inactive ionized form and cannot penetrate microbial membranes. LAE remains fully active at these pH values, as demonstrated by its stable antimicrobial activity across pH 3–7 [1]. At EU-authorized levels (≤200 ppm in heat-treated meat products), LAE provides effective control of Listeria monocytogenes (MIC 8–25 μg/mL) and Gram-negative spoilage organisms including Pseudomonas and Salmonella [2]. The compound's thermal stability at 120°C further allows incorporation before cooking/retorting, simplifying process flow in industrial meat manufacturing [3].

Non-Odorous Active Food Packaging

Active packaging films incorporating essential oils face organoleptic restrictions—oregano and cinnamon essential oils impart strong flavors that limit compatibility with delicately flavored foods. LAE is odorless and tasteless at effective use concentrations while demonstrating 8–16-fold greater bactericidal potency against E. coli O157:H7 (MBC 25 mg/L) compared to oregano essential oil (MBC 200–400 mg/L) [1]. LAE-coated PET and PP films have been validated for pathogen reduction in cheese without affecting sensory characteristics (p > 0.05 for sensorial attributes), making LAE the preferred antimicrobial agent for active packaging in minimally processed, fresh-tasting food products [1].

Secondary Shelf-Life Extension for Multi-Use Products

Products consumed over multiple servings after package opening face unpredictable environmental microbial contamination. LAE inhibited 100% of environmental spoilage microflora mixes collected from real household conditions, compared to only 50% for nisin and 0% for lysozyme [1]. This universal coverage makes LAE the only viable antimicrobial for 'after-opening' protection in products such as plant-based beverages, liquid dairy alternatives, and multi-dose cosmetic jars where the contaminating microflora composition cannot be predicted in advance. LAE's stability after chloroform treatment at 70°C for 1 hour further supports its incorporation into polymer matrices for controlled-release active packaging systems [1].

Clean-Label Cosmetic Preservative Systems

Cosmetic formulations requiring pH compatibility across a broad range (pH 3–8) benefit from LAE's pH-independent activity, which contrasts sharply with organic acid preservatives [1]. The SCCS (Scientific Committee on Consumer Safety) has affirmed the safety of LAE HCl as a preservative in mouthwashes up to 0.15%, with non-irritating and non-sensitizing properties at recommended use levels [2]. LAE's metabolic conversion to dietary components (lauric acid and arginine) supports COSMOS-certified and ECOCERT-compliant natural cosmetic formulations, directly addressing consumer demand for preservative systems free of parabens (metabolized to p-hydroxybenzoic acid) and formaldehyde-releasing agents [3]. The acetate salt form (CAS 92071-96-0) offers additional formulation flexibility with a food-compatible counterion suitable for oral care applications [1].

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